Product packaging for Clofenvinfos(Cat. No.:CAS No. 135373-33-0)

Clofenvinfos

Cat. No.: B10858386
CAS No.: 135373-33-0
M. Wt: 359.6 g/mol
InChI Key: FSAVDKDHPDSCTO-WQLSENKSSA-N
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Description

Clofenvinfos (Chlorfenvinphos), with CAS RN 470-90-6, is a synthetic organophosphorus ester that functions as a potent acetylcholinesterase (AChE) inhibitor . Its primary mechanism of action involves the phosphorylation of the serine residue within the active site of the AChE enzyme, leading to an accumulation of acetylcholine and subsequent disruption of cholinergic neurotransmission in the nervous system . This compound is a direct-acting cholinesterase inhibitor and does not require metabolic activation to exert its anti-ChE activity . Historically used as a broad-spectrum insecticide and acaricide, its applications have shifted primarily to the research domain . Current research uses of this compound include studies in toxicology as a model compound for investigating the mechanisms and effects of organophosphate poisoning . It also holds value in agricultural science for resistance monitoring and in environmental science for studying the fate and impact of persistent pesticides . Researchers should note that this compound is classified as extremely hazardous and is a recognized neurotoxin . It is highly toxic to mammals, birds, and aquatic life . Proper personal protective equipment (PPE) and strict safety protocols are essential when handling this compound. This product is intended for research purposes only and is not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Cl3O4P B10858386 Clofenvinfos CAS No. 135373-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate
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InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8-
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InChI Key

FSAVDKDHPDSCTO-WQLSENKSSA-N
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Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
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Isomeric SMILES

CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C12H14Cl3O4P
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DSSTOX Substance ID

DTXSID101315710
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Molecular Weight

359.6 g/mol
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Physical Description

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C
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Solubility

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none
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Density

1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36
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Vapor Pressure

4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless liquid, Yellowish liquid, Amber-colored liquid

CAS No.

470-90-6, 18708-87-7, 135373-33-0
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Melting Point

-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C
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Synthesis and Isomeric Composition of Clofenvinfos

Chemical Synthesis Pathways

The synthesis of Clofenvinfos involves the reaction of specific precursor chemicals. The primary method of production for this compound is the reaction between triethyl phosphite (B83602) and 2,2',4'-tetrachloroacetophenone nih.govwikipedia.org. This chemical process results in the formation of the organophosphate ester, which constitutes the active ingredient in various pesticidal formulations. The reaction is a key step in manufacturing the compound for its intended applications.

Isomeric Forms (E- and Z-Isomers) and Their Relative Proportions in Technical Products

This compound exists as two geometric isomers: the Z-isomer (cis) and the E-isomer (trans) nist.govnih.gov. These isomers arise due to the restricted rotation around the carbon-carbon double bond within the molecule. In the synthesis process, both the Z- and E-isomers are formed simultaneously.

Technical grade this compound typically contains a mixture of these isomers, with a predominant proportion of the Z-isomer. Studies indicate that the typical ratio of Z-isomer to E-isomer in technical products is approximately 8.6:1 apvma.gov.au. Other sources report a similar ratio of 8.5:1 wikipedia.org. This means that technical grade material, which generally has a purity of 90% or more, is predominantly composed of the Z-isomer wikipedia.orgapvma.gov.au. While both isomers possess insecticidal activity, their relative potencies can vary depending on the target species, with the trans (E) isomer often being more active apvma.gov.au. The formation of these isomers can be influenced by reaction conditions, with Z-isomers sometimes being the kinetically controlled product that can isomerize to the E-isomer under prolonged heating isu.ru.

Table 1: Isomeric Composition of Technical Grade this compound

Isomer TypeTypical Ratio (Z:E)Notes
Z-isomer8.6:1Predominant isomer in technical grade products.
E-isomer1Present in lower proportion compared to the Z-isomer.
Total ~9.6:1 Represents the combined isomeric mixture in technical grade material.

Biochemical and Molecular Mechanisms of Clofenvinfos Action

Cholinesterase Inhibition: Acetylcholinesterase and Pseudocholinesterase Activity

Clofenvinfos is a powerful inhibitor of cholinesterase enzymes, a group of serine hydrolases essential for the termination of nerve impulses at cholinergic synapses. wikipedia.orgupol.cz The two main types of cholinesterase are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), also known as pseudocholinesterase. upol.cznih.gov

Acetylcholinesterase (AChE): Found predominantly in neuromuscular junctions, the central nervous system, and on the membrane of red blood cells, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), ensuring the precise control of nerve signal transmission. wikipedia.orgupol.cz The AChE in erythrocytes is identical to that found in neuromuscular tissue. wikipedia.org

Pseudocholinesterase (BuChE): Primarily synthesized in the liver and found in blood plasma, BuChE has a broader substrate specificity than AChE. nih.govmedscape.com While its precise physiological function is not fully understood, its activity is considered a more sensitive biomarker for organophosphate exposure than erythrocyte AChE activity. wikipedia.orgnih.gov

This compound acts as an anticholinesterase compound, inhibiting both AChE and BuChE. wikipedia.orgherts.ac.uk This inhibition is the primary cause of its toxicity. wikipedia.org The level of inhibition of these enzymes, whether individually or combined, can serve as a marker of exposure to this compound and other organophosphates. wikipedia.org

EnzymeLocationPrimary FunctionSensitivity to this compound
Acetylcholinesterase (AChE) Neuromuscular junctions, Central Nervous System, ErythrocytesHydrolysis of acetylcholine to terminate nerve signalsDirectly inhibited
Pseudocholinesterase (BuChE) Blood plasma, LiverHydrolysis of various choline (B1196258) esters; precise function unclearDirectly inhibited; considered a more sensitive biomarker of exposure

Molecular Interactions with Cholinesterase Active Sites (Phosphorylation and "Aging")

The inhibitory action of this compound at the molecular level is a multi-step process involving the active site of the cholinesterase enzyme. This process begins with phosphorylation and can lead to an irreversible state known as "aging." wikipedia.orgnih.gov

The active site of cholinesterase contains a catalytic triad, including a critical serine residue. upol.czresearchgate.net this compound, like other organophosphates, interacts with this site. wikipedia.org The mechanism involves the following key steps:

Phosphorylation: this compound reacts with the serine hydroxyl group within the acetylcholine binding site of the enzyme. wikipedia.orgnih.gov This results in the formation of a covalent phosphate-enzyme bond, a process called phosphorylation. wikipedia.org This initial phosphorylated enzyme complex is stable but potentially reversible. wikipedia.org

"Aging": Following phosphorylation, the complex can undergo a secondary reaction known as "aging". wikipedia.orgncats.io This process involves a dealkylation, which is the cleavage of an alkyl group from the phosphorus atom of the inhibitor. nih.govncats.io This dealkylation leads to conformational changes in the enzyme, strengthening the bond between the organophosphate and the cholinesterase. wikipedia.org The resulting "aged" enzyme is irreversibly inhibited because it is resistant to hydrolysis and cannot be reactivated. nih.govncats.iomdpi.com The return of enzyme activity then depends on the synthesis of new cholinesterase molecules. ncats.io

StageMolecular EventEnzyme StateReversibility
Initial Inhibition This compound phosphorylates the serine residue in the cholinesterase active site.Phosphorylated enzyme-inhibitor complex is formed.Reversible
"Aging" The phosphorylated complex undergoes dealkylation (loss of an alkyl group).A conformational change occurs, strengthening the enzyme-inhibitor bond.Irreversible

Downstream Neurological and Physiological Consequences of Cholinesterase Inhibition in Target Organisms

The inhibition of acetylcholinesterase by this compound prevents the breakdown of acetylcholine in the synaptic cleft. wikipedia.org This leads to the accumulation of acetylcholine and subsequent hyperstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems. wikipedia.orgncats.ionih.gov

This continuous stimulation of cholinergic neurons results in a state of cholinergic crisis, manifesting in a variety of neurological and physiological symptoms in target organisms. wikipedia.org The specific signs depend on which part of the nervous system is affected. wikipedia.org These consequences typically appear within minutes to hours after exposure. nih.gov

Key consequences include:

Central Nervous System Effects: Overstimulation in the brain can lead to tremors and irregular respiration. nih.gov In animal studies, significant inhibition of brain cholinesterase activity was observed following oral administration of this compound. nih.gov

Peripheral Nervous System Effects: The accumulation of acetylcholine at neuromuscular junctions and parasympathetic nerve endings leads to a range of symptoms. ncats.io These include involuntary muscle contractions (fasciculations), salivation, and lacrimation. nih.gov Effects on the digestive system can include diarrhea and emesis. nih.gov Ultimately, the disruption can lead to prostration and respiratory paralysis, which is often the cause of death. nih.govwho.int

System AffectedPhysiological ConsequenceObservable Signs in Target Organisms
Central Nervous System Continuous firing of neurons in the brain.Tremors, Irregular respiration. nih.gov
Peripheral Nervous System (Neuromuscular Junction) Excessive stimulation of muscle fibers.Muscle fasciculations (twitches), Prostration. nih.gov
Peripheral Nervous System (Parasympathetic) Hyperstimulation of glands and smooth muscles.Salivation, Lacrimation, Diarrhea, Emesis. nih.gov
Respiratory System Paralysis of respiratory muscles.Respiratory failure. who.int

Advanced Analytical Methodologies for Clofenvinfos and Its Metabolites

Chromatographic Techniques for Environmental Matrices (Gas Chromatography, High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic techniques are the cornerstone for the analysis of clofenvinfos in environmental samples such as water, soil, and air. jelsciences.comscirp.orgscirp.org The choice of technique often depends on the specific matrix, the concentration of the analyte, and the required level of sensitivity and selectivity.

Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. pharmacyjournal.org The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's physical and chemical properties. pharmacyjournal.org GC is frequently coupled with various detectors for enhanced sensitivity and selectivity in pesticide residue analysis. pharmacyjournal.orgsemanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net It separates components of a mixture in a liquid mobile phase through a solid stationary phase. mdpi.com HPLC is particularly useful for the analysis of this compound metabolites, which may be more polar than the parent compound.

Thin Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the screening and semi-quantitative analysis of pesticides. oup.com It involves spotting the sample onto a plate coated with an adsorbent material and developing it in a solvent system. oup.com High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that provides better resolution and the potential for quantitative analysis. nih.govresearchgate.net

Effective sample preparation is a critical step to isolate this compound from complex environmental matrices and remove interfering substances. googleapis.comslideshare.net The choice of extraction and clean-up method depends on the sample type (e.g., water, soil) and the analytical technique to be used.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. hh-ra.org

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for extracting pesticides from liquid samples. nih.govresearchgate.netijcap.in The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. nih.gov

Soxhlet Extraction: This method is commonly employed for the extraction of pesticides from solid samples like soil. slideshare.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent consumption.

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. googleapis.comresearchgate.net Common clean-up techniques include:

Adsorption Chromatography: Using materials like Florisil or silica gel to remove polar interferences. settek.com

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids. researchgate.net

Sulfuric Acid Cleanup: This method can be used to remove certain organic interferences, but it's important to note that it may degrade some pesticides. googleapis.com

Interactive Table: Common Extraction and Clean-up Techniques for this compound in Environmental Samples

TechniqueSample TypePrincipleAdvantages
Liquid-Liquid Extraction (LLE)WaterPartitioning between immiscible liquidsSimple, inexpensive
Solid-Phase Extraction (SPE)Water, Soil ExtractsAnalyte adsorption onto a solid phaseHigh recovery, low solvent use, automation potential
Soxhlet ExtractionSoil, SedimentContinuous extraction with a cycling solventExhaustive extraction
Pressurized Liquid Extraction (PLE)Soil, SedimentExtraction with solvent at high temperature and pressureFast, reduced solvent consumption
Adsorption ChromatographyExtractsSeparation based on affinity for a solid adsorbentEffective for removing polar interferences
Gel Permeation Chromatography (GPC)Extracts with high fat/lipid contentSize-based separationRemoves large molecules like lipids

Detector Specificity and Sensitivity in Environmental Monitoring (Nitrogen-Phosphorus Detection, Flame Photometric Detection, Electron Capture Detection, Mass Spectrometry)

The choice of detector in chromatographic analysis is crucial for achieving the required sensitivity and selectivity for this compound detection.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen- and phosphorus-containing compounds, making it well-suited for the analysis of organophosphate pesticides like this compound. semanticscholar.org

Flame Photometric Detector (FPD): The FPD is selective for sulfur- or phosphorus-containing compounds, offering good sensitivity for this compound. semanticscholar.org

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds. Since this compound contains chlorine atoms, the ECD provides excellent sensitivity for its detection. semanticscholar.org

Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides the highest level of selectivity and sensitivity. ijcap.in It identifies compounds based on their mass-to-charge ratio, providing structural information and unambiguous confirmation of the analyte's identity. ijcap.in Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very low detection limits. ijcap.in

Interactive Table: Comparison of Detectors for this compound Analysis

DetectorSelectivitySensitivityPrinciple of Detection
Nitrogen-Phosphorus Detector (NPD)High for N and P compoundsHighMeasures the increase in current produced when N or P compounds are burned in a hydrogen/air plasma.
Flame Photometric Detector (FPD)High for S and P compoundsHighMeasures light emission from S or P compounds when burned in a hydrogen-rich flame.
Electron Capture Detector (ECD)High for halogenated compoundsVery HighMeasures the decrease in a constant current caused by the capture of electrons by electronegative compounds.
Mass Spectrometry (MS)Very HighVery HighIonizes molecules and separates them based on their mass-to-charge ratio.

Challenges and Interferences in Environmental Analytical Procedures

The analysis of this compound in environmental samples is not without its challenges. The complexity of the sample matrix can lead to several interferences.

Matrix Effects: Co-extracted substances from the sample matrix can either enhance or suppress the analytical signal, leading to inaccurate quantification. ijcap.in This is a significant issue in both GC and LC analysis.

Interfering Compounds: Other pesticides or environmental contaminants with similar chemical properties to this compound can co-elute during chromatographic separation, leading to misidentification or inaccurate quantification.

Analyte Degradation: this compound can be susceptible to degradation during sample preparation and analysis, particularly at high temperatures in the GC injector.

Low Concentrations: Environmental samples often contain very low concentrations of pesticides, requiring highly sensitive analytical methods and efficient extraction and concentration steps.

To overcome these challenges, meticulous method development and validation are essential. This includes the use of appropriate clean-up procedures, matrix-matched calibration standards, and internal standards to correct for matrix effects and variations in extraction efficiency. The use of highly selective detectors like mass spectrometry is also crucial for minimizing the impact of interferences. ijcap.in

Analytical Methods for Biological Matrices

The determination of this compound and its metabolites in biological matrices such as blood and urine is essential for assessing human exposure and understanding its toxicokinetics.

The analysis of biological samples presents unique challenges due to the presence of proteins, fats, and other endogenous compounds that can interfere with the analysis. tiaft.org

For blood, plasma, or serum samples, a protein precipitation step is often required before extraction. tiaft.org This is typically achieved by adding a solvent like acetonitrile. Subsequent extraction can be performed using LLE or SPE. hh-ra.orgcdc.gov

Urine samples may require a hydrolysis step, often using enzymes like β-glucuronidase, to cleave conjugated metabolites back to their free form, making them more amenable to extraction and analysis. hh-ra.orgbiotage.com For some applications, a simple "dilute and shoot" approach, where the urine sample is diluted before injection into the analytical instrument, can be used. biotage.com

Detection limits for this compound and its metabolites in biological samples are typically in the low microgram per liter (µg/L) or parts per billion (ppb) range. cdc.gov Achieving these low detection limits requires sensitive analytical instrumentation, such as GC-MS or LC-MS/MS. mdpi.com

Biomarkers of exposure are used to confirm that an individual has been exposed to a particular chemical. For this compound, there are two main types of biomarkers:

Cholinesterase Activity: this compound is a cholinesterase inhibitor. wikipedia.org Therefore, a decrease in the activity of acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BuChE) in plasma can indicate exposure to this compound or other organophosphate pesticides. wikipedia.orgaaem.pl While sensitive, this biomarker is not specific to this compound, as other organophosphates and carbamates can also inhibit these enzymes. wikipedia.orgaaem.pl Cholinesterase activity is typically measured using spectrophotometric methods. cdc.gov

Metabolite Identification: The detection of this compound or its specific metabolites in biological fluids like urine provides a more direct and specific confirmation of exposure. wikipedia.org Traces of unchanged this compound and its polar metabolites can be detected in exposed individuals. wikipedia.org The identification of metabolites such as desethyl-clofenvinfos in urine can serve as a specific biomarker. nih.gov These metabolites are typically analyzed using chromatographic techniques coupled with mass spectrometry.

Emerging and Rapid Detection Techniques

Chemiluminescence Assays

Chemiluminescence (CL) assays are highly sensitive analytical methods based on the emission of light from a chemical reaction. These assays have been adapted for the detection of various analytes, including pesticides like this compound. The principle often involves the inhibition of an enzyme, such as acetylcholinesterase (AChE), by the pesticide. The degree of enzyme inhibition correlates with the concentration of the pesticide, and this is measured by a change in the intensity of the chemiluminescent signal.

Recent research has focused on the development of novel CL systems to enhance sensitivity and selectivity for organophosphate pesticides. One approach involves the use of luminol-based CL reactions catalyzed by horseradish peroxidase (HRP). The presence of an organophosphate pesticide inhibits the activity of AChE, which in turn affects the production of an HRP substrate, leading to a measurable change in light emission.

While specific studies detailing the application of chemiluminescence assays for the direct quantitative analysis of this compound are still emerging, the foundational principles and successful application for other organophosphates suggest a strong potential for its use. The development of specific antibodies for use in chemiluminescence immunoassays (CLIA) could further enhance the selectivity and sensitivity of this technique for this compound.

Table 1: Performance Characteristics of a Representative Chemiluminescence Assay for Organophosphate Pesticide Detection

ParameterValueReference
AnalyteGeneric OrganophosphateFictional Data for Illustration
Detection PrincipleEnzyme Inhibition (AChE)Fictional Data for Illustration
CL SystemLuminol/H₂O₂/HRPFictional Data for Illustration
Limit of Detection (LOD)0.1 µg/LFictional Data for Illustration
Limit of Quantification (LOQ)0.5 µg/LFictional Data for Illustration
Linear Range0.5 - 50 µg/LFictional Data for Illustration
Recovery in Spiked Samples85-105%Fictional Data for Illustration

Note: The data in this table is illustrative and based on typical performance characteristics of chemiluminescence assays for organophosphate pesticides. Specific data for this compound is not yet widely available in published literature.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers several advantages for pesticide analysis, including high separation efficiency, short analysis times, and low consumption of reagents and samples.

For the analysis of organophosphate pesticides like this compound, various modes of CE have been employed, with micellar electrokinetic chromatography (MEKC) being particularly suitable. In MEKC, surfactants are added to the background electrolyte to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds.

Research has demonstrated the successful application of CE for the determination of a range of organophosphate pesticides in different matrices. The optimization of separation conditions, such as buffer pH, surfactant concentration, and applied voltage, is crucial for achieving good resolution and sensitivity. Detection is typically performed using UV-Vis spectroscopy, although coupling CE with more sensitive detectors like mass spectrometry (CE-MS) can significantly lower the limits of detection.

While specific validated methods for the routine analysis of this compound and its metabolites using capillary electrophoresis are not extensively documented in readily available literature, the successful separation and detection of structurally similar organophosphates indicate the high applicability of this technique. Further research is needed to establish and validate robust CE methods specifically for this compound monitoring.

Table 2: Exemplary Capillary Electrophoresis Conditions for Organophosphate Pesticide Analysis

ParameterConditionReference
CE ModeMicellar Electrokinetic Chromatography (MEKC)Fictional Data for Illustration
CapillaryFused silica (50 µm i.d., 60 cm total length)Fictional Data for Illustration
Background Electrolyte20 mM borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS)Fictional Data for Illustration
Applied Voltage25 kVFictional Data for Illustration
InjectionHydrodynamic (50 mbar for 5 s)Fictional Data for Illustration
DetectionUV-Vis at 210 nmFictional Data for Illustration
Limit of Detection (LOD)0.05 - 0.5 mg/LFictional Data for Illustration

Note: This table provides typical experimental conditions for the analysis of organophosphate pesticides by MEKC. These conditions would require optimization for the specific analysis of this compound.

Environmental Fate and Transport of Clofenvinfos

Distribution and Persistence in Atmospheric Compartments

When released into the atmosphere, clofenvinfos can exist in both vapor and particulate phases. nih.gov Its partitioning between these phases is influenced by its vapor pressure (7.5 x 10⁻⁶ mm Hg at 25°C). nih.gov In the vapor phase, the compound is susceptible to degradation by photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated half-life for the reaction with hydroxyl radicals is approximately 7 hours, while the reaction with ozone has an estimated half-life of 92 hours. nih.govnih.gov This suggests that vapor-phase this compound is relatively short-lived in the atmosphere. nih.gov

Direct photolysis is not considered a significant degradation pathway for this compound as it does not absorb ultraviolet light at wavelengths greater than 290 nm, which is the limit for sunlight absorption. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov On plant foliage, a trans to cis rearrangement of this compound has been observed, which is attributed to photochemical processes. nih.gov The initial half-life of this compound on foliage is reported to be 2 to 3 days. nih.gov

Table 1: Atmospheric Persistence of this compound

Degradation Process Reactant Estimated Half-Life Reference
Vapor-Phase Reaction Hydroxyl Radicals 7 hours nih.govnih.gov
Vapor-Phase Reaction Ozone 92 hours nih.govnih.gov

Sorption and Mobility in Soil Systems

The mobility of this compound in soil is largely governed by its adsorption to soil particles. The organic carbon-adjusted soil sorption coefficient (Koc) for this compound has been reported to be between 280 and 295, which suggests moderate mobility in soil. nih.govnih.gov This moderate adsorption to soil particles indicates that leaching and runoff are relatively minor transport processes in most soil types. nih.gov

Field studies have demonstrated limited leaching of this compound. In one study, even after 150 days and 12 cm of rainfall, only 1–1.5% of the applied this compound had leached to a depth of 7.5–15 cm. nih.gov Another study on sloping arable land showed that very little this compound moved down the slope in runoff, and more leached vertically into drainage water than moved laterally. nih.gov

The persistence of this compound in soil is influenced by factors such as soil type, organic matter content, temperature, and moisture. nih.gov Biodegradation is the primary mechanism for its loss from soil. nih.gov The half-life of this compound in soil can vary significantly, ranging from approximately 14 days to over 150 days. nih.gov In sandy loam soil, the half-life has been observed to be between 4 and 30 weeks. nih.gov Persistence is greater in soils with higher organic matter content, such as peat soil, where 70% of the applied amount remained after 21 weeks. nih.gov Degradation is also slower at lower soil temperatures, with activity ceasing below 6–7°C. nih.gov

Table 2: Soil Persistence and Mobility of this compound

Parameter Value Implication Reference
Koc 280 - 295 Moderate mobility nih.govnih.gov
Soil Half-Life (general) 14 to >150 days Moderately persistent nih.gov
Soil Half-Life (sandy loam) 4 - 30 weeks Variable persistence nih.gov

Behavior and Distribution in Aquatic Systems

In aquatic environments, this compound is expected to adsorb to suspended solids and sediment due to its moderate Koc value. nih.govnih.gov This process can transport a significant amount of the compound from the water column to particulate matter. nih.gov Volatilization from water surfaces is not considered a major fate process, as indicated by its low estimated Henry's Law constant of 2.9 x 10⁻⁸ atm-cu m/mole. nih.gov

The potential for bioconcentration in aquatic organisms is considered low to moderate. nih.govherts.ac.uk Estimated bioconcentration factor (BCF) values range from 28 to 460. nih.govnih.gov While no experimentally measured BCF values were found in the literature for specific aquatic species, the estimated values suggest that this compound does not partition extensively into aquatic organisms. nih.gov

The persistence of this compound in water is influenced by hydrolysis, biodegradation, and photolysis. nih.govnih.gov In a study on river water, the half-life was 51.2 days under conditions limited to chemical and biological degradation. nih.gov When volatilization and adsorption were also factors, the half-life decreased to 13.2 days. nih.gov Sunlight appeared to accelerate degradation, with a half-life of 23.8 days in filtered river water exposed to sunlight. nih.gov

Table 3: Behavior of this compound in Aquatic Systems

Process Key Parameter/Finding Significance Reference
Adsorption Adsorbs to suspended solids and sediment Transport from water column to sediment nih.govnih.gov
Volatilization Henry's Law Constant: 2.9x10⁻⁸ atm-cu m/mole Not a significant removal process nih.gov
Bioconcentration Estimated BCF: 28 - 460 Low to moderate potential nih.govnih.gov
Persistence (River Water) Half-life (chemical/biodegradation): 51.2 days Moderately persistent nih.gov

Hydrolytic Stability in Aqueous Environments

The hydrolysis of this compound is highly dependent on the pH and temperature of the aqueous environment. nih.gov It is more stable in acidic and neutral conditions and hydrolyzes more rapidly under alkaline conditions. nih.govanalis.com.my

Kinetic studies have shown that at a temperature of 20–30°C, the half-life of this compound is 170 days at a pH of 6, and this decreases to 80 days at a pH of 8. nih.gov At 38°C, the hydrolysis half-life was found to be greater than 700 hours (approximately 29 days) at a pH of 1.1 and greater than 400 hours (approximately 17 days) at a pH of 9.1. nih.gov In a highly alkaline environment with a pH of 13 at 20°C, 50% loss occurred in just 1.28 hours. nih.gov The degradation of this compound through hydrolysis follows first-order kinetics. analis.com.my

Table 4: Hydrolytic Stability of this compound

pH Temperature (°C) Half-Life Reference
1.1 38 >700 hours nih.gov
6 20-30 170 days nih.gov
8 20-30 80 days nih.gov
9.1 38 >400 hours nih.gov

Table of Compound Names

Compound Name
1-(2',4'-dichlorophenyl)-ethan-1-ol
2,4-dichloroacetophenone
2,4-dichlorobenzoic acid
2-hydroxy-4-chlorobenzoic acid
2,4-dihydroxybenzoic acid
α-(chloro-methyl)-2,4-dichlorobenzyl alcohol
This compound
Dieldrin
Ozone

Degradation Pathways and Metabolites of Clofenvinfos

Chemical Degradation Pathways in Soil and Water

Chemical degradation of chlorfenvinphos (B103538) primarily occurs through hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: Chlorfenvinphos is slowly broken down by water. Its stability is pH-dependent, with greater stability at lower pH values and instability in alkaline conditions. The aqueous hydrolysis half-life at 20°C and neutral pH is estimated to be around 1 to 1.3 years cdc.gov. Studies indicate that at pH 13 and 20°C, 50% degradation occurs within 1.28 hours nih.gov. In neutral to slightly acidic conditions (pH 4-9), it remains relatively stable for extended periods, with half-lives exceeding 700 hours at pH 1.1 and 400 hours at pH 9.1 at 38°C inchem.org. Hydrolysis can yield products such as 2,2',4'-trichloroacetophenone (B44736) nih.gov.

Photolysis: Direct photolysis of chlorfenvinphos is considered negligible because the compound does not significantly absorb ultraviolet light wavelengths above 290 nm, which are the wavelengths that penetrate the Earth's atmosphere cdc.govapvma.gov.au. Information regarding photosensitized reactions in water is limited cdc.gov. However, sunlight can influence the isomerization of chlorfenvinphos from its Z to E form iaea.org.

Biological Degradation Mechanisms (Microbial and Enzymatic Transformations)

Biological degradation plays a significant role in the environmental dissipation of chlorfenvinphos, particularly in soil.

Microbial Degradation: Microbial activity is the primary driver of chlorfenvinphos degradation in soils cdc.govcdc.gov. Numerous soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform chlorfenvinphos into various metabolites mdpi.comnih.govresearchgate.net. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the presence of microbial populations adapted to the compound cdc.govapvma.gov.au. Studies have shown that degradation in natural soils is considerably faster than in sterile soils, highlighting the critical role of microbes cdc.govcdc.gov. For instance, chlorfenvinphos in soil has a typical aerobic half-life (DT₅₀) of approximately 40 days herts.ac.uk.

Enzymatic Transformations: Within organisms, chlorfenvinphos is metabolized through enzymatic processes. In mammalian liver microsomes, cytochrome P450 enzymes facilitate oxidative dealkylation, leading to the formation of O-desethyl chlorfenvinphos and acetaldehyde (B116499) wikipedia.orgresearchgate.net. Esterases are also involved in the breakdown of organophosphorus compounds like chlorfenvinphos researchgate.netresearchgate.net. These enzymatic transformations are key to the detoxification and excretion of the compound from biological systems.

Ecotoxicological Considerations of Clofenvinfos

Impact on Terrestrial Non-Target Organisms (Birds, Honeybees, Earthworms)

Clofenvinfos demonstrates notable toxicity to various terrestrial non-target species, including birds, honeybees, and earthworms.

Birds: The compound is classified as highly toxic to avian species. boerenlandvogels.nlnih.gov Research has established a median lethal dose (LD50) for birds, indicating the dose required to be lethal to 50% of a test population. For this compound, the median LD50 has been reported as 23.70 mg/kg of body weight. wikipedia.org Sublethal effects are also a significant concern, directly linked to the compound's neurotoxic mode of action.

Honeybees: Honeybees (Apis mellifera) are highly susceptible to this compound. boerenlandvogels.nlnih.gov The acute oral toxicity is particularly high, with a reported LD50 of 0.2 micrograms (µg) per bee. researchgate.net This high toxicity poses a considerable risk to these essential pollinators through exposure to contaminated nectar, pollen, or water sources.

Table 1: Acute Toxicity of this compound to Terrestrial Non-Target Organisms

Organism Toxicity Classification Endpoint Value
Birds High Acute Oral LD50 23.70 mg/kg
Honeybees High Acute Oral LD50 0.2 µg/bee
Earthworms Moderate - -

Aquatic Ecotoxicity (Fish, Aquatic Invertebrates)

The presence of this compound in aquatic environments is a significant concern due to its high toxicity to aquatic life, particularly invertebrates. boerenlandvogels.nlnih.gov

Aquatic Invertebrates: Freshwater crustaceans are among the species most sensitive to this compound. beyondpesticides.org The water flea, Daphnia magna, has been extensively studied and shows extreme sensitivity. The acute 48-hour EC50 (the concentration at which 50% of the population shows an effect, typically immobilization) is as low as 0.1 micrograms per liter (µg/L). beyondpesticides.org Chronic exposure reveals even greater toxicity, with a 21-day No-Observed-Effect-Concentration (NOEC) for reproduction in Daphnia magna also reported at 0.1 µg/L. beyondpesticides.org Studies in outdoor aquatic enclosures confirmed that cladoceran populations (the group to which Daphnia belongs) were the most sensitive, with populations declining to near zero within 21 days of application at concentrations of 5.0 µg/L and higher, with no signs of recovery during the study period. beyondpesticides.org

Fish: this compound is considered moderately toxic to fish species. boerenlandvogels.nlnih.gov Toxicity varies between species, as indicated by the 96-hour LC50 values, which represent the concentration lethal to 50% of the test fish over a 96-hour period.

Table 2: Aquatic Ecotoxicity of this compound

Organism Group Species Endpoint Value (µg/L)
Aquatic Invertebrates Daphnia magna 48-hr Acute EC50 0.1
Daphnia magna 21-day Chronic NOEC 0.1
Fish Oncorhynchus mykiss (Rainbow trout) 96-hr LC50 135
Cyprinus carpio (Common carp) 96-hr LC50 300
Lepomis macrochirus (Bluegill sunfish) 96-hr LC50 30

Endocrine Disrupting Potential

This compound is recognized as a potential endocrine disrupting chemical (EDC). boerenlandvogels.nlnih.gov EDCs are exogenous substances that interfere with the normal function of the endocrine system, which regulates hormones in an organism. The primary mechanism for many organophosphates involves interference with thyroid and steroid hormone signaling. beyondpesticides.org

Neurotoxicological Aspects in Non-Target Species

The primary mechanism of toxicity for this compound in both target and non-target species is neurotoxicity. boerenlandvogels.nlnih.gov As an organophosphate, it acts by inhibiting the enzyme acetylcholinesterase (AChE). researchgate.net

AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. researchgate.net Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in the continuous and excessive stimulation of cholinergic receptors in the central and peripheral nervous systems. researchgate.net This overstimulation disrupts normal nerve impulse transmission, leading to a range of adverse effects.

In non-target wildlife, this neurotoxic action can manifest in various ways. A study on starlings (Sturnus vulgaris) exposed to sublethal doses of this compound established clear links between the degree of brain AChE inhibition and specific behavioral changes:

Altered Posture: Associated with AChE inhibition to less than 88% of normal levels.

Reduced Activity: Decreases in flying and singing, along with increased resting, were observed when AChE activity fell below 61% of normal.

Reduced Feeding: A reduction in feeding activity, leading to a loss of body weight, occurred in birds with AChE inhibited to less than 73% of the normal level.

These findings demonstrate that even at sublethal exposures, the neurotoxic effects of this compound can impair behaviors that are critical for survival, such as foraging and predator avoidance, thereby posing a significant risk to non-target wildlife populations.

Pest Resistance Mechanisms to Clofenvinfos and Management Strategies

Biochemical Resistance Mechanisms (Metabolic Detoxification)

Biochemical resistance is a primary defense mechanism in insects, involving the enzymatic detoxification of the insecticide before it can reach its target site. swmosquito.orgnih.gov This metabolic resistance is often mediated by the enhanced activity of several enzyme superfamilies. pjoes.com

Esterases: These enzymes play a crucial role in the detoxification of organophosphate insecticides by hydrolyzing the ester bonds present in their chemical structure. nih.govncl.ac.ukpesticidestewardship.org In resistant insects, elevated levels or more efficient forms of esterases can rapidly break down clofenvinfos into less toxic metabolites. nih.gov This increased metabolic capacity prevents the insecticide from reaching and inhibiting its target enzyme, acetylcholinesterase (AChE). nih.govmdpi.com Studies on various organophosphates have shown a strong correlation between increased esterase activity and resistance. For instance, research on profenofos (B124560) resistance in the tobacco budworm (Heliothis virescens) has demonstrated significantly higher esterase activities in resistant strains. While direct studies on this compound are limited, the mechanism is expected to be similar due to its classification as an organophosphate.

Glutathione (B108866) S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that contribute to insecticide resistance. pjoes.com They catalyze the conjugation of reduced glutathione to xenobiotics, like insecticides, making them more water-soluble and easier to excrete. academicjournals.org In the context of organophosphates, GSTs can be involved in the detoxification process, and elevated GST activity has been linked to resistance in various pest species. academicjournals.orgnih.gov While direct metabolism of this compound by GSTs is one possibility, these enzymes also play a crucial role in protecting the insect from oxidative stress, a secondary effect of insecticide exposure. nih.gov

Cytochrome P450 Monooxygenases: This superfamily of enzymes is a key player in the phase I metabolism of a wide range of xenobiotics, including insecticides. myspecies.info P450s can metabolize this compound through oxidative reactions, rendering it less toxic. nih.gov Increased expression or activity of specific P450 genes has been frequently associated with resistance to organophosphates in numerous insect species. researchgate.netnih.govmdpi.comfrontiersin.org For example, studies on other organophosphates like chlorpyrifos (B1668852) have shown that overexpression of certain P450s is a primary mechanism of resistance. mdpi.com

Hydrolases: Hydrolases, including carboxylesterases, are critical in the detoxification of ester-containing compounds like this compound. nih.gov These enzymes cleave the ester linkages in the insecticide molecule, a key step in its detoxification. ncl.ac.uk The principle of their action is fundamental to breaking down the active compound into inactive forms.

Table 1: Overview of Biochemical Resistance Mechanisms to Organophosphates
Enzyme SuperfamilyMechanism of ActionRole in Resistance
EsterasesHydrolysis of ester bonds in the insecticide molecule. nih.govIncreased activity leads to rapid breakdown of the insecticide.
Glutathione S-Transferases (GSTs)Conjugation of glutathione to the insecticide, increasing its water solubility for excretion. academicjournals.orgEnhanced detoxification and protection against oxidative stress. nih.gov
Cytochrome P450 MonooxygenasesOxidative metabolism of the insecticide. nih.govIncreased metabolism reduces the amount of active insecticide reaching the target site.
Hydrolases (e.g., Carboxylesterases)Cleavage of ester linkages in the insecticide. nih.govDetoxification of the active compound into inactive metabolites.

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing its sensitivity to the toxicant. pjoes.com For organophosphates like this compound, the primary target is the enzyme acetylcholinesterase (AChE) in the nervous system. mdpi.com

Mutations in the gene encoding AChE can lead to an altered enzyme structure that is less sensitive to inhibition by this compound. swmosquito.orgnih.gov This allows the nervous system to function more normally in the presence of the insecticide. Several specific mutations in the ace-1 gene have been identified in various pest species that confer resistance to organophosphates and carbamates. nih.govnih.gov While specific mutations conferring resistance solely to this compound are not extensively documented, the general mechanism of AChE insensitivity is a well-established mode of resistance to the organophosphate class of insecticides. nih.gov

Table 2: Target-Site Resistance to Organophosphates
Target SiteMechanism of ResistanceEffect
Acetylcholinesterase (AChE)Point mutations in the gene encoding AChE. nih.govReduced sensitivity of AChE to inhibition by the insecticide, maintaining normal nerve function. swmosquito.org

Behavioral Resistance Mechanisms (Avoidance, Reduced Exposure)

Behavioral resistance involves changes in the pest's behavior that help it to avoid lethal contact with the insecticide. escholarship.orgresearchgate.net This can include avoiding treated surfaces, ceasing to feed on treated plants, or moving to untreated areas of a plant. pesticidestewardship.orgplos.org For instance, insects may develop the ability to detect the presence of an insecticide and actively move away from it. plos.org A study on the organophosphate chlorfenvinphos (B103538) demonstrated that it can induce significant behavioral changes in insects, which could potentially contribute to reduced exposure in a field setting. nih.gov While this study focused on a beneficial insect, it highlights the potential for this chemical to influence insect behavior. The development of such avoidance behaviors in pest populations can lead to a reduction in the efficacy of insecticide applications. escholarship.org

Penetration Resistance Mechanisms (Cuticular Barriers)

Penetration resistance occurs when changes in the insect's cuticle reduce the rate of insecticide absorption. swmosquito.orgpesticidestewardship.org A thicker or more sclerotized cuticle can slow down the entry of this compound into the insect's body, allowing more time for metabolic detoxification to occur before the insecticide reaches its target site. nih.gov This mechanism on its own usually confers a low level of resistance but can have a significant additive effect when combined with other resistance mechanisms like enhanced metabolism. nih.gov

Strategies for Resistance Management

To combat the development and spread of insecticide resistance, a multi-faceted approach is necessary. The primary goal of resistance management is to minimize the selection pressure for resistance to any single insecticide. croplife.org.au

Integrated Pest Management (IPM) Principles: IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. epa.govufl.edu Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are aimed at specific targets. epa.gov IPM programs work to manage the crop, lawn, or indoor space to prevent pests from becoming a threat. epa.gov This approach reduces the reliance on chemical control and therefore slows the development of resistance. ufl.edu Key components of an IPM program include:

Monitoring and Scouting: Regular monitoring of pest populations to determine if and when control measures are necessary. ncsu.edu

Action Thresholds: Establishing pest population levels at which control measures should be taken to prevent economic or aesthetic damage. epa.gov

Use of Multiple Control Tactics: Employing a variety of control methods, including cultural, mechanical, biological, and chemical controls. nmsu.edu

Judicious Use of Pesticides: When pesticides are necessary, selecting the most appropriate product and applying it in a way that minimizes exposure to non-target organisms and reduces the selection pressure for resistance. ufl.edu

Rotational Use of Insecticides: This strategy involves alternating the use of insecticides with different modes of action. nih.govufl.edu By rotating chemical classes, the selection pressure for resistance to any single mode of action is reduced. starbarproducts.com If a few individuals in a pest population are resistant to one insecticide, a subsequent application of an insecticide with a different mode of action will likely control them. ufl.edu For this strategy to be effective, it is crucial to rotate between different Insecticide Resistance Action Committee (IRAC) groups, not just different chemical names within the same group. pnwhandbooks.org

Table 3: Strategies for this compound Resistance Management
StrategyDescriptionKey Principles
Integrated Pest Management (IPM)A comprehensive approach that combines multiple pest control tactics to minimize reliance on chemical insecticides. epa.govMonitoring, action thresholds, use of non-chemical controls, and judicious pesticide use. epa.govncsu.edu
Rotational Use of InsecticidesAlternating applications of insecticides with different modes of action. ufl.eduReduces selection pressure for resistance to a single chemical class; requires knowledge of insecticide modes of action (IRAC groups). starbarproducts.compnwhandbooks.org

Environmental Remediation Strategies for Clofenvinfos Contamination

Bioremediation Approaches (Bioaugmentation, Biostimulation, Rhizodegradation)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. For clofenvinfos, this can be achieved through enhancing the activity of native microbial populations or introducing specialized microbes.

Bioaugmentation involves the introduction of specific microorganisms with the ability to degrade this compound to a contaminated site. While studies specifically on this compound are limited, research on similar organophosphates like chlorpyrifos (B1668852) has demonstrated the potential of this approach. For instance, the bioaugmentation with Ochrobactrum sp. has shown significant degradation of chlorpyrifos in soil microcosms. It is plausible that similar microorganisms could be effective for this compound degradation.

Biostimulation , in contrast, focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant by adding nutrients and optimizing environmental conditions. This can be a cost-effective method as it utilizes the existing microbial community. A study on the bioremediation of another organophosphate, glyphosate, showed that biostimulation resulted in a 67.2% reduction of the pesticide in soil over six weeks.

Rhizodegradation is a specific type of bioremediation that occurs in the rhizosphere, the soil region directly influenced by plant roots. Plants can release exudates that stimulate the growth and metabolic activity of soil microorganisms, which in turn can enhance the degradation of contaminants like this compound. While direct studies on rhizodegradation of this compound are not abundant, the principle has been successfully applied to other pesticides. The presence of plants can increase microbial populations and diversity, creating a favorable environment for the breakdown of organic pollutants.

Table 1: Efficacy of Bioremediation Approaches for Organophosphate Pesticides

Bioremediation ApproachOrganophosphate PesticideDegradation EfficiencyDurationReference Study
Bioaugmentation with Ochrobactrum sp. CPD-03Chlorpyrifos76 ± 2.8%56 daysCombined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms nih.gov
BiostimulationGlyphosate67.2%6 weeksPerformance and Kinetics of Bioaugmentation, Biostimulation, and Natural Attenuation Processes for Bioremediation of Glyphosate questjournals.org
Bioaugmentation with Priestia megaterium and P. arybattiaDiazinon~76%11 daysDegradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation nih.gov

Physical and Chemical Remediation Techniques (e.g., Adsorption, Advanced Oxidation Processes)

Physical and chemical methods offer more rapid solutions for the removal and degradation of this compound from contaminated soil and water.

Adsorption is a physical process where this compound molecules adhere to the surface of an adsorbent material. Various low-cost agro-industrial and composted organic wastes have been investigated for their potential to adsorb this compound. Materials like sawdust, chicken manure, olive oil solid waste ("orujillo"), and composted urban solid waste have shown varying degrees of adsorption capacity. The effectiveness of adsorption is influenced by the physicochemical properties of both the pesticide and the adsorbent material.

Table 2: Adsorption of this compound on Various Organic Wastes

AdsorbentFreundlich Adsorption Coefficient (Kf) [(µg1-1/n L1/n)/g]Freundlich Exponent (1/n)Reference
Sawdust14.80.89Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos (B103538), Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes nih.gov
Chicken Manure20.30.91Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes nih.gov
Olive Oil Solid Waste (Orujillo)35.70.95Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes nih.gov
Composted Urban Solid Waste45.20.98Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes nih.gov

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. mdpi.com Several AOPs have been investigated for the degradation of this compound, including ozonation, photocatalysis, and the photo-Fenton process.

Ozonation: This process involves the use of ozone (O₃) to oxidize this compound. Studies have shown that ozonation in a fluidized bed reactor can effectively remove this compound from soil. mdpi.com The degradation follows first-order kinetics, and byproducts such as 2,4-dichlorobenzoic acid and 2-chloro-1-(2,4-dichlorophenyl)-ethanone have been identified, which are also subsequently degraded. mdpi.com

Photocatalysis: This technique utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV) to generate hydroxyl radicals. The TiO₂/UV process has been shown to be effective in degrading this compound. jeeng.net

Photo-Fenton Process: This AOP combines Fenton's reagent (Fe²⁺ and H₂O₂) with UV light to enhance the production of hydroxyl radicals. This process has been successful in degrading this compound in water, leading to its decomposition into less harmful organic substances. tuwien.at

Table 3: Efficacy of Advanced Oxidation Processes for this compound Degradation

AOP TechniqueConditionsDegradation EfficiencyKey FindingsReference
OzonationGaseous ozone in a fluidized bed reactorSignificant removalDegradation follows first-order kinetics with a half-life of 2-11 hours. mdpi.comAn Efficient Method for Detoxification of Organophosphorous Pesticide-Contaminated Soil with Ozonation in Fluidized Bed Reactor mdpi.com
Photocatalysis (TiO₂/UV)-High efficiencyConsidered a valuable alternative to other AOPs. jeeng.netToxicity changes of chlorfenvinphos using ozone, ultraviolet light-assisted ozonation, photocatalysis and persulfates activated jeeng.net
Photo-Fenton (Fe²⁺/H₂O₂/UV)Solar photocatalytic pilot plantComplete decomposition below detection limitsDegradation products include chlorinated aromatic acids, aldehydes, esters, and phenols. tuwien.atDegradation of chlorfenvinphos in water by photo-fenton : determination of reaction pathway tuwien.at
Persulfate/Visible Light (PS/Vis)-High efficiencyDemonstrated to be a valuable alternative to ozonation-based processes. jeeng.netToxicity changes of chlorfenvinphos using ozone, ultraviolet light-assisted ozonation, photocatalysis and persulfates activated jeeng.net

Integrated Remediation Approaches for Complex Environmental Matrices

In many contaminated sites, a single remediation technique may not be sufficient to achieve the desired cleanup goals due to the complexity of the environmental matrix (e.g., soil type, presence of other contaminants). Integrated remediation approaches, which combine two or more techniques, can offer a more effective and robust solution.

For instance, a case study at a former pesticide manufacturing facility in the UK demonstrated the successful remediation of soil contaminated with organophosphate pesticides. The strategy involved a combination of:

Biological Soil Heating: To increase the bioavailability of the pesticides.

Application of a Green Surfactant and Solvent: To further enhance bioavailability and promote the growth of indigenous pesticide-degrading bacteria.

This integrated approach resulted in an average organophosphate pesticide reduction of over 80%, with final concentrations significantly below the risk-based reuse criteria. eesiremediation.co.uk

Another potential integrated approach could involve the use of physical or chemical methods as a pre-treatment to break down this compound into more biodegradable intermediates, followed by bioremediation to complete the degradation process. For example, ozonation could be used to partially oxidize this compound, making it more amenable to microbial attack. The selection of an appropriate integrated strategy depends on a thorough site characterization, including the type and concentration of contaminants, soil properties, and hydrogeological conditions.

Regulatory Science and International Chemical Management of Clofenvinfos

Historical Regulatory Actions and Bans (United States, European Union)

Chlorfenvinphos (B103538) was first introduced in the United States in 1963, initially used as an insecticide and acaricide for controlling ectoparasites on domestic animals. wikipedia.orgrayfull.com Its applications expanded between 1963 and 1970 to include uses such as fly sprays, surface treatments, and larvicides, particularly in agricultural settings like dairy barns and poultry houses. wikipedia.org

Due to its toxicity, regulatory bodies in several countries began to phase out its use. In the United States, the use of Chlorfenvinphos was discontinued (B1498344) in 1991, with all products containing it as an active ingredient being canceled. wikipedia.orgnih.gov Within the European Union, Chlorfenvinphos has been banned as a plant protection product. wikipedia.org Other countries have also implemented restrictions; for instance, Australia has partially banned its use, withdrawing it from applications on alfalfa, potatoes, and mushrooms, although it saw use in veterinary medicine until 2013. wikipedia.org Switzerland previously permitted its use in crops and certain vegetables. wikipedia.org

Current International and National Regulatory Status

Internationally, there are no overarching regulations governing the use of Chlorfenvinphos. wikipedia.org Nevertheless, various standards and guidelines have been established to protect human health and the environment from its potential adverse effects. wikipedia.org

Nationally, its status reflects a widespread prohibition for pesticide and plant protection uses in major economic blocs. As noted, its use was discontinued in the United States in 1991, and it is banned as a plant protection product in the European Union. wikipedia.org In the United States, it holds the classification of an extremely hazardous substance, necessitating specific regulatory oversight. wikipedia.org While its primary agricultural uses are now prohibited in many regions, some limited veterinary applications may have persisted or been phased out more recently in specific countries. wikipedia.orgherts.ac.uk

Environmental Monitoring and Reporting Requirements (e.g., Emergency Planning and Community Right-to-Know Act)

In the United States, Clofenvinfos is designated as an extremely hazardous substance (EHS) under Section 302 of the Emergency Planning and Community Right-to-Know Act (EPCRA). wikipedia.orgcontaminantdb.ca This classification imposes stringent reporting obligations on facilities that manufacture, import, process, or otherwise use the chemical in significant quantities. wikipedia.org

Development of Environmental Quality Standards (e.g., Drinking Water Guidelines)

To safeguard public health, various environmental quality standards and guidelines have been developed for this compound. Minimal Risk Levels (MRLs) have been established for oral exposure, derived from studies on rats that identified Lowest Observed Adverse Effect Levels (LOAELs) related to neurological effects. wikipedia.org

Acute Oral MRL: 0.002 mg/kg/day wikipedia.org

Chronic Oral MRL: 0.0007 mg/kg/day wikipedia.org

In terms of drinking water quality, the Australian Drinking Water Guidelines recommend that concentrations of this compound should not exceed 0.002 mg/L, noting that excursions above this level, even for short periods, are a concern due to potential short-term and long-term health effects. nhmrc.gov.au

The European Union has also set Environmental Quality Standards (EQS) for surface waters under Directive 2008/105/EC, identifying this compound as a priority pollutant. For inland surface waters, the established standards are:

Annual Average (AA-EQS): 0.1 µg/l herts.ac.ukeuropa.eu

Maximum Allowable Concentration (MAC-EQS): 0.3 µg/l herts.ac.ukeuropa.eu

These standards aim to protect aquatic ecosystems from the risks posed by the substance.

Emerging Research Areas and Future Perspectives on Clofenvinfos

Advanced Analytical Method Development for Trace Detection and Metabolite Profiling

The accurate detection of clofenvinfos and its metabolites at trace levels in various environmental matrices is crucial for monitoring its presence and understanding its toxicological significance. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed, recent research focuses on enhancing sensitivity, specificity, and efficiency. nih.govtezu.ernet.in

Advanced analytical techniques are being developed to achieve lower detection limits and provide more comprehensive information on the compound's transformation. High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF-MS) has shown promise in identifying degradation products of this compound. nih.gov Similarly, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for identifying intermediate degradation products in aqueous matrices. nih.gov The development of these methods allows for a more complete understanding of the degradation pathways of this compound in different environmental compartments.

Metabolite profiling, a key area of emerging research, aims to identify the full range of metabolic products of this compound in organisms and the environment. nih.gov Untargeted metabolomics approaches, utilizing high-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (Q-TOF) MS, enable the detection and identification of a wide array of metabolites without prior knowledge of their chemical structures. nih.govmdpi.com These techniques are instrumental in elucidating the biotransformation pathways of this compound and identifying potentially toxic metabolites that may have been previously overlooked. nih.govresearchgate.net The application of advanced bioanalytical techniques, originally developed for other fields, offers new possibilities for the forensic analysis of trace evidence related to pesticide contamination. news-medical.net

Table 1: Advanced Analytical Methods for this compound and its Metabolites

Analytical TechniqueApplicationKey Advantages
HPLC-TOF-MSIdentification of degradation products in water. nih.govHigh resolution and mass accuracy for unknown compound identification. nih.gov
GC-MSIdentification of intermediate degradation products in aqueous matrices. nih.govHigh sensitivity and specificity for volatile and semi-volatile compounds. tezu.ernet.in
UHPLC-QTOF-MSUntargeted metabolomic profiling of biological and environmental samples. mdpi.comComprehensive screening of a wide range of metabolites. nih.gov
LC-MS/MSTargeted quantification of known metabolites. nih.govHigh sensitivity and selectivity for specific compounds.

In-depth Studies on Environmental Persistence and Long-Term Fate (e.g., Groundwater Contamination in Unsaturated Zones)

Understanding the long-term fate of this compound in the environment is critical for predicting its potential for contamination of vital resources like groundwater. Research in this area focuses on its persistence in different soil types and its mobility through the soil profile, particularly in the unsaturated zone, which acts as a primary pathway for groundwater pollution. nih.gov

This compound is known to be moderately persistent in soil, with its degradation being influenced by factors such as soil type, organic matter content, temperature, and moisture. nih.gov Biodegradation is a dominant process in its removal from soil and water. nih.gov However, its potential to leach into groundwater remains a concern. nih.gov

Recent studies have utilized numerical models, such as the Pesticide Root Zone Model (PRZM), to simulate the fate and transport of organophosphate pesticides like chlorpyrifos (B1668852) in the unsaturated zone and predict their concentrations in groundwater. mdpi.comcirad.fr These models integrate various physical, chemical, and biological processes to estimate the leaching potential of pesticides under different agricultural scenarios. mdpi.comscience.gov Such modeling approaches are essential for assessing the risk of groundwater contamination and for developing strategies to mitigate it. researchgate.netmdpi.com The development of more accurate and comprehensive leaching models is an active area of research, aiming to better represent the complex interactions between the pesticide, soil, and hydrological conditions. science.gov

The degradation of this compound in soil leads to the formation of several metabolites, including trichloroacetophenone and 2,4-dichlorobenzoic acid. nih.gov The persistence and mobility of these metabolites are also important considerations in assessing the long-term environmental impact of this compound use.

Comprehensive Ecotoxicological Risk Assessment Methodologies

Ecotoxicological risk assessment for pesticides like this compound is evolving to become more comprehensive and predictive. The goal is to move beyond simple toxicity testing to a more holistic approach that considers the entire ecosystem. d-nb.info Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) are continuously refining their frameworks for environmental risk assessment of pesticides. epa.goveuropa.euepa.gov

A key area of development is the use of computational toxicology and predictive models. mdpi.com The Ecological Structure Activity Relationship (ECOSAR) model, for instance, is used to predict the acute and chronic toxicity of organic chemicals to aquatic organisms, providing valuable data for risk assessments, especially for compounds with limited empirical toxicity data. mdpi.com These models help in prioritizing substances for further testing and in understanding the potential ecological impact of pesticides and their degradation products. researchgate.netmdpi.com

The development of a conceptual framework for landscape-based environmental risk assessment is another significant advancement. d-nb.info This approach considers the spatial and temporal distribution of pesticide use, the characteristics of the landscape, and the potential for exposure of non-target organisms. d-nb.info It aims to assess the combined effects of multiple stressors and the potential for population recovery. d-nb.info Furthermore, there is a growing emphasis on assessing the indirect effects of pesticides on biodiversity through trophic interactions. europa.eu

Table 2: Key Components of Modern Ecotoxicological Risk Assessment for Pesticides

ComponentDescription
Predictive Modeling (e.g., ECOSAR) Utilizes chemical structure to estimate toxicity to aquatic organisms, filling data gaps. mdpi.com
Landscape-Based Assessment Considers the spatial and temporal aspects of pesticide use and its impact on ecosystems. d-nb.info
Indirect Effects Assessment Evaluates the impact on biodiversity through food chain interactions. europa.eu
Population-Level Effects Models the long-term consequences of pesticide exposure on the populations of non-target species. researchgate.net

Novel Bioremediation and Phytoremediation Technologies for Contaminated Sites

Cleaning up sites contaminated with this compound and other organophosphate pesticides is a significant environmental challenge. Traditional remediation methods can be costly and disruptive. uhasselt.be Consequently, research into more sustainable and cost-effective technologies like bioremediation and phytoremediation is gaining momentum. researchgate.netmdpi.com

Bioremediation utilizes microorganisms to degrade contaminants into less harmful substances. clu-in.org This process can be enhanced through biostimulation, which involves adding nutrients to stimulate the activity of indigenous microorganisms, or bioaugmentation, where specific microbial strains with high degradation capabilities are introduced to the contaminated site. frontiersin.orgnih.gov Several bacterial genera, including Bacillus, Pseudomonas, and Agrobacterium, have been shown to hydrolyze and degrade organophosphate compounds. nih.gov Research is ongoing to identify and engineer more efficient microbial strains and enzymatic systems for the bioremediation of this compound. cabidigitallibrary.org The use of fungi, such as Trametes spp., is also being explored for their ability to alter soil pH and create conditions favorable for organophosphate degradation. usf.edu

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, is another promising technology. mdpi.com Plants can take up pesticides from the soil and water, and through their metabolic processes, can transform them into less toxic compounds. mdpi.com The rhizosphere, the soil region around plant roots, is a zone of intense microbial activity, and the interaction between plants and their associated microbes can significantly enhance the degradation of pesticides. mdpi.com The selection of appropriate plant species with high tolerance and accumulation or degradation capacity for this compound is a key area of research. mdpi.com

Understanding Resistance Evolution and Novel Pest Management Approaches

The development of resistance in target pest populations is a major challenge to the long-term efficacy of any insecticide, including this compound. nih.gov Understanding the mechanisms of resistance is crucial for developing effective resistance management strategies. pjoes.com The primary mechanisms of resistance to organophosphates are target-site resistance, involving mutations in the acetylcholinesterase enzyme, and metabolic resistance, where insects have enhanced abilities to detoxify the insecticide. usda.govpesticidestewardship.orgahdb.org.uk

Research in this area focuses on monitoring the frequency of resistance in pest populations and identifying the specific genetic changes responsible. ahdb.org.uk This information is vital for making informed decisions about insecticide use and for designing strategies to delay the evolution of resistance. researchgate.net

Novel pest management approaches are being explored to overcome or mitigate the problem of resistance. slideshare.net Integrated Pest Management (IPM) is a cornerstone of sustainable agriculture that combines various control methods, including biological control, cultural practices, and the judicious use of pesticides, to minimize the selection pressure for resistance. nih.gov Insecticide Resistance Management (IRM) strategies, such as rotating insecticides with different modes of action, are essential components of IPM. epa.gov

Emerging technologies also offer new possibilities for pest control. These include the development of biopesticides, which are derived from natural materials, and the investigation of novel molecular targets in insects that could be exploited for the development of new insecticides with different modes of action. nih.gov Advances in genomics and genetic technologies are also facilitating the development of innovative strategies such as biomarker-based resistance monitoring. nih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying Clofenvinfos in environmental samples, and how are they validated?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is widely used due to this compound’s organophosphorus structure and volatility . Validation parameters include limit of detection (LOD, typically 0.01–0.1 µg/L), recovery rates (70–120%), and precision (RSD <15%) via spiked matrix samples. Liquid chromatography (LC)-MS is preferred for polar metabolites. Calibration curves must account for matrix effects, and interlaboratory comparisons are recommended for robustness .

Q. How do environmental factors influence the degradation pathways of this compound in soil and water systems?

  • Methodological Answer : Hydrolysis (pH-dependent), photolysis (UV exposure), and microbial activity are key degradation drivers. Controlled microcosm experiments with variables like pH (5–9), temperature (10–40°C), and microbial inoculants (e.g., Pseudomonas spp.) are used to isolate pathways. Quantify degradation products (e.g., chlorfenvinphos-oxon) via LC-MS/MS and monitor half-lives using first-order kinetics models .

Q. What are the primary toxicological endpoints of this compound in non-target organisms, and how are these assessed experimentally?

  • Methodological Answer : Acute toxicity (LD₅₀/LC₅₀) and subchronic effects (acetylcholinesterase inhibition) are evaluated using OECD guidelines (e.g., Test No. 423 for rodents, Test No. 201 for Daphnia magna). Cell-based assays (e.g., SH-SY5Y neuroblastoma cells) assess neurotoxicity mechanisms, while omics approaches (transcriptomics/proteomics) identify biomarker genes (e.g., ACHE, PON1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) of this compound across aquatic species?

  • Methodological Answer : Contradictions often arise from species-specific metabolic rates or lipid content variations. A meta-analysis framework should standardize BAF calculations using lipid-normalized concentrations and controlled exposure durations (28–56 days). Bayesian hierarchical models can account for interstudy variability, while in vitro hepatocyte assays quantify metabolic degradation rates .

Q. What experimental designs are optimal for studying the synergistic effects of this compound with co-occurring pesticides?

  • Methodological Answer : Fractional factorial designs (e.g., Box-Behnken) minimize experimental runs while testing multiple interactions. Isobolographic analysis or concentration addition models quantify synergism/antagonism. Use Caenorhabditis elegans or zebrafish embryos for high-throughput screening, and validate findings with probabilistic ecological risk assessments (PERA) .

Q. How can isotopic labeling techniques improve the tracking of this compound metabolites in complex ecosystems?

  • Methodological Answer : Synthesize deuterated or ¹³C-labeled this compound for tracer studies. Combine stable isotope probing (SIP) with high-resolution MS to distinguish metabolites from background noise. Metabolite pathways are reconstructed using software tools (e.g., MetaScope) and validated against in silico predictions (e.g., BioTransformer 3.0) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for reconciling conflicting ecotoxicological data on this compound?

  • Answer : Apply mixed-effects models to account for random variables (e.g., lab protocols, species strains). Principal component analysis (PCA) identifies outlier datasets, while sensitivity analysis ranks parameter uncertainties. Reproducibility is enhanced through open-data platforms (e.g., ECOTOX Knowledgebase) and standardized reporting per SRATE (Standardized Reporting of Adverse Toxicity Events) guidelines .

Comparative Table: Analytical Techniques for this compound Detection

TechniqueLOD (µg/L)Matrix ApplicabilityKey AdvantagesLimitations
GC-ECD0.05Water, soilHigh selectivity for OPsPoor sensitivity for metabolites
LC-MS/MS0.01Biological tissuesQuantifies polar metabolitesMatrix effects require cleanup
Immunoassay0.1Rapid screeningField-deployable, low costCross-reactivity with analogs

Adapted from methodologies in

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